HET0016

Description

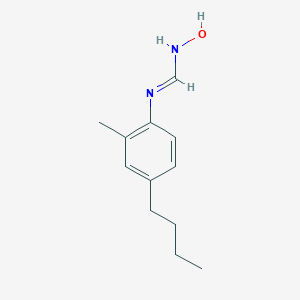

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNOGBKNFIHKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=CNO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369449 | |

| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339068-25-6 | |

| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

HET0016: A Technical Guide to its Discovery, Development, and Preclinical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. It details the discovery of this compound through high-throughput screening, its mechanism of action as a selective inhibitor of cytochrome P450 (CYP) 4A and 4F enzymes, and its extensive preclinical evaluation in various disease models, including cancer and ischemic stroke. This document summarizes key quantitative data, provides detailed experimental protocols for seminal studies, and illustrates the critical signaling pathways and developmental logic through diagrams. While this compound has demonstrated significant efficacy in preclinical settings, its development was halted before clinical trials due to challenges with solubility and a short biological half-life. Nevertheless, this compound remains a valuable pharmacological tool for investigating the role of 20-HETE in health and disease.

Discovery and Initial Characterization

This compound, chemically known as N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine, was identified as a potent and selective inhibitor of 20-HETE synthase through a high-throughput screening of a large compound library.[1][2] Initial studies using rat and human renal microsomes revealed its high potency and selectivity for inhibiting the ω-hydroxylation of arachidonic acid to form 20-HETE, a reaction catalyzed by CYP4A and CYP4F enzymes.[2][3]

In Vitro Inhibitory Activity

This compound exhibits potent inhibition of 20-HETE synthesis with nanomolar efficacy. Its selectivity is highlighted by significantly higher IC50 values for other CYP enzymes and cyclooxygenases.

| Target Enzyme/System | Species | IC50 Value (nM) | Reference |

| 20-HETE Synthesis | |||

| Human Renal Microsomes | Human | 8.9 ± 2.7 | [2][4] |

| Rat Renal Microsomes | Rat | 35.2 ± 4.4 | [2][3] |

| Recombinant CYP4A1 | - | 17.7 | [5] |

| Recombinant CYP4A2 | - | 12.1 | [5] |

| Recombinant CYP4A3 | - | 20.6 | [5] |

| Other Enzymes | |||

| Epoxyeicosatrienoic Acids (EETs) Formation | Rat | 2800 ± 300 | [3][4] |

| CYP2C9 | Human | 3300 | [4] |

| CYP2D6 | Human | 83,900 | [4] |

| CYP3A4 | Human | 71,000 | [4] |

| Cyclooxygenase (COX) | - | 2300 | [4] |

Mechanism of Action

This compound acts as a selective, non-competitive, and irreversible inhibitor of CYP4A enzymes, which are the primary catalysts for 20-HETE synthesis from arachidonic acid.[5] By inhibiting 20-HETE production, this compound modulates a variety of downstream signaling pathways involved in vascular function, angiogenesis, and inflammation.

Signaling Pathway of 20-HETE and Point of this compound Intervention

Preclinical Development and Applications

This compound has been extensively evaluated in a range of preclinical models, demonstrating its therapeutic potential in oncology and neurology. However, its poor aqueous solubility and short biological half-life have prevented its progression into clinical trials.[6]

Oncology

In various cancer models, this compound has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis and cell migration.[2][7][8]

In a rat xenograft model of human glioblastoma, intravenous administration of an improved formulation of this compound with hydroxypropyl-β-cyclodextrin (HPβCD) significantly reduced tumor volume.[9]

In an immunocompetent mouse model of breast cancer, this compound treatment decreased primary tumor volume and reduced lung metastasis.[2][7] The mechanism was linked to a reduction in pro-inflammatory cytokines, growth factors, and matrix metalloproteinases in the lung microenvironment.[2][8]

Ischemic Stroke

This compound has demonstrated neuroprotective effects in rodent models of ischemic stroke. Administration of this compound prior to middle cerebral artery occlusion (MCAO) in rats resulted in a significant reduction in lesion volume and an attenuation of the decrease in cerebral blood flow.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and evaluation of this compound.

In Vitro 20-HETE Synthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on 20-HETE synthesis in renal microsomes.

Materials:

-

Rat or human renal microsomes

-

This compound

-

Arachidonic acid (AA)

-

NADPH

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

HPLC-MS/MS system for analysis

Procedure:

-

Prepare renal microsomes from rat or human kidney tissue by differential centrifugation.[3]

-

Pre-incubate the microsomes with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) for 10 minutes at 37°C in the incubation buffer.[3]

-

Initiate the enzymatic reaction by adding arachidonic acid (e.g., 100 µM) and NADPH.[3]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by acidification (e.g., with formic acid).

-

Extract the metabolites using a solid-phase extraction column.

-

Analyze the formation of 20-HETE using a validated HPLC-MS/MS method.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

In Vivo Rodent Model of Ischemic Stroke

Objective: To evaluate the neuroprotective effects of this compound in a rat model of temporary focal ischemia.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound (e.g., 10 mg/kg in a suitable vehicle)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for middle cerebral artery occlusion (MCAO)

-

Laser Doppler flowmetry probe

-

2,3,5-triphenyl-tetrazolium-chloride (TTC) for infarct staining

Procedure:

-

Administer this compound or vehicle to the rats via intraperitoneal injection.[1]

-

Anesthetize the rats and perform MCAO for 90 minutes by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.[1]

-

Monitor cerebral blood flow using a laser Doppler probe to confirm successful occlusion and reperfusion.[1]

-

After 90 minutes, withdraw the filament to allow for reperfusion.

-

Allow the animals to recover for 24 hours.

-

Euthanize the rats and harvest the brains.

-

Slice the brains and stain with TTC to visualize the infarct area.

-

Quantify the lesion volume as a percentage of the total brain volume.[1]

In Vivo Murine Model of Breast Cancer Lung Metastasis

Objective: To assess the effect of this compound on breast cancer metastasis to the lungs.

Materials:

-

Female Balb/c mice

-

4T1-luciferase positive murine breast cancer cells

-

This compound formulated with HPβCD for intravenous administration (e.g., 10 mg/kg/day)

-

In vivo imaging system for bioluminescence detection

Procedure:

-

Orthotopically implant 4T1-luciferase positive cells into the mammary fat pad of the mice.[2][7]

-

Begin treatment with intravenous injections of HPβCD-HET0016 or vehicle, administered 5 days a week for 3 weeks.[2][7]

-

Monitor primary tumor growth and the development of lung metastasis weekly using bioluminescence imaging to measure photon intensity.[2]

-

At the end of the treatment period (e.g., 6 weeks post-implantation), euthanize the mice.

-

Harvest the lungs and tumors for further analysis, such as histology (H&E staining) and protein analysis.[2]

Developmental Pathway and Experimental Workflow

The development of this compound followed a logical progression from initial discovery to preclinical evaluation.

Logical Flow of this compound Development

References

- 1. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound decreases lung metastasis from breast cancer in immune-competent mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. This compound decreases lung metastasis from breast cancer in immune-competent mouse model | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

HET0016 Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HET0016, N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes, is a potent vasoconstrictor implicated in the pathogenesis of various cardiovascular diseases, including stroke and hypertension, as well as in angiogenesis and tumor growth.[1][2][3][4][5] this compound has demonstrated significant therapeutic potential in preclinical models by reducing 20-HETE levels.[1][2] However, its clinical development has been hampered by poor aqueous solubility and instability under acidic conditions.[6] This has spurred the development of various analogs to improve its physicochemical properties while maintaining or enhancing its inhibitory activity. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, details key experimental protocols, and visualizes the associated signaling pathways.

This compound and Analogs: Structure-Activity Relationship

The core structure of this compound features a N-hydroxyformamidine moiety, which is crucial for its potent and selective inhibition of 20-HETE synthesis.[7] Structure-activity relationship studies have revealed that both the unsubstituted hydroxyformamidine group and the substituent at the para-position of the N-hydroxyformamidine moiety are essential for its high-affinity binding and inhibitory activity.[7]

To address the stability issues of this compound, research has focused on replacing the acid-labile N-hydroxyformamidine moiety with more stable heterocyclic rings. This has led to the synthesis of various analogs, including imidazole, isoxazole, and pyrazole derivatives.[1]

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of this compound and its key analogs against 20-HETE synthesis in human and rat renal microsomes, as well as their selectivity against other CYP enzymes and cyclooxygenase (COX).

| Compound | Target/Enzyme | Species | IC50 (nM) | Reference |

| This compound | 20-HETE Synthesis (Renal Microsomes) | Human | 8.9 ± 2.7 | [4] |

| 20-HETE Synthesis (Renal Microsomes) | Rat | 35 ± 4 | [4][7] | |

| Recombinant CYP4A1 | 17.7 | |||

| Recombinant CYP4A2 | 12.1 | [8] | ||

| Recombinant CYP4A3 | 20.6 | [8] | ||

| Epoxyeicosatrienoic Acids (EETs) Synthesis | Rat | 2800 ± 300 | [7] | |

| CYP2C9 | Human | 3300 | [4][9] | |

| CYP2D6 | Human | 83900 | [4][9] | |

| CYP3A4 | Human | 71000 | [4][9] | |

| Cyclooxygenase (COX) | 2300 | [4][9] | ||

| Imidazole Analog (3a) | 20-HETE Synthesis | Human | 5.7 ± 1.0 | [1] |

| Isoxazole Analog (23) | 20-HETE Synthesis | Human | 38 ± 10 | [1] |

| Pyrazole Analog (24) | 20-HETE Synthesis | Human | 23 ± 12 | [1] |

Experimental Protocols

Synthesis of this compound Analogs (General Scheme)

The synthesis of key this compound analogs, such as the pyrazole and isoxazole derivatives, generally involves the reaction of a substituted phenylhydrazine or hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.

-

Pyrazole Derivatives: A common method for synthesizing 3,5-disubstituted pyrazoles involves the condensation of a β-diketone with hydrazine hydrate.[2]

-

Isoxazole Derivatives: 3,5-disubstituted isoxazoles can be prepared via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or by the reaction of a β-diketone with hydroxylamine.[10]

In Vitro 20-HETE Synthesis Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound and its analogs on 20-HETE formation in human or rat renal microsomes.[4]

Materials:

-

Human or rat renal microsomes

-

This compound or analog compounds

-

[¹⁴C]-Arachidonic Acid

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Silica gel TLC plates

-

Scintillation counter

Procedure:

-

Pre-incubate renal microsomes (0.2 mg protein) with various concentrations of the test compound in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]-arachidonic acid and NADPH.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 2N HCl.

-

Extract the metabolites with ethyl acetate.

-

Separate the metabolites by thin-layer chromatography (TLC) on silica gel plates.

-

Quantify the amount of [¹⁴C]-20-HETE formed using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in 20-HETE synthesis.

Western Blot Analysis of Signaling Pathways

This protocol outlines the general procedure for assessing the effect of this compound on the PI3K/Akt and NF-κB signaling pathways in cultured cells.

Materials:

-

Cultured cells (e.g., endothelial cells, cancer cell lines)

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its effects by inhibiting the synthesis of 20-HETE, which is a signaling molecule involved in various physiological and pathological processes.

Figure 1. this compound inhibits the synthesis of 20-HETE from arachidonic acid.

20-HETE-Mediated NF-κB Signaling Pathway

20-HETE has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation, through the G-protein coupled receptor GPR75, leading to the activation of Src and EGFR. Inhibition of 20-HETE synthesis by this compound can thus suppress this pro-inflammatory cascade.

References

- 1. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 4. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PI3K/Akt and MAPK-ERK1/2 pathways are altered in STZ induced diabetic rat placentas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

HET0016: A Comprehensive Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. It details the molecular mechanisms through which this compound exerts its anti-angiogenic effects, focusing on its role in modulating critical signaling pathways. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for relevant assays, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding of this compound as a potential therapeutic agent in angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. While essential for development and wound healing, uncontrolled angiogenesis is a hallmark of diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis. A key mediator in angiogenesis is 20-HETE, a bioactive eicosanoid produced from arachidonic acid by cytochrome P450 4A (CYP4A) enzymes.[1][2] 20-HETE has been shown to be a potent pro-angiogenic factor, promoting endothelial cell proliferation, migration, and tube formation.[3][4]

This compound, N-hydroxy-N′-(4-butyl-2-methylphenyl)formamidine, is a highly selective inhibitor of 20-HETE synthesis.[5][6] By targeting the CYP4A-mediated production of 20-HETE, this compound effectively abrogates the pro-angiogenic signaling cascade, making it a promising candidate for anti-angiogenic therapy.[1][7] This guide will explore the multifaceted effects of this compound on angiogenesis, providing the technical details necessary for researchers and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of CYP4A enzymes, the key catalysts in the conversion of arachidonic acid to 20-HETE.[5][6] This inhibition disrupts the downstream signaling pathways that are dependent on 20-HETE for their pro-angiogenic effects.

Inhibition of 20-HETE Synthesis

This compound is a potent inhibitor of 20-HETE formation. In rat renal microsomes, this compound exhibits a high degree of selectivity, with an IC50 value of 35.2 ± 4.4 nM for inhibiting 20-HETE synthesis.[5][6] Its potency is even greater in human renal microsomes, with an IC50 of 8.9 ± 2.7 nM.[5][6] This selectivity is crucial, as it has significantly less effect on the production of other arachidonic acid metabolites, such as epoxyeicosatrienoic acids (EETs), with an IC50 value for EET formation being approximately 100 times higher.[5][6]

Downstream Signaling Pathways

By reducing the levels of 20-HETE, this compound interferes with several critical signaling pathways involved in angiogenesis. 20-HETE is known to act as a second messenger for various growth factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor-2 (FGF-2), and Epidermal Growth Factor (EGF).[1][2][7] The inhibition of 20-HETE synthesis by this compound leads to the suppression of endothelial cell proliferation, migration, and tube formation induced by these growth factors.[1][4][7] The signaling cascade involves the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell growth and survival.[2][8]

Figure 1: Simplified schematic of this compound's mechanism of action.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic efficacy of this compound has been quantified in various in vitro and in vivo models. This section summarizes the key quantitative findings.

| Parameter | Model System | Treatment | Result | Reference |

| IC50 for 20-HETE Inhibition | Rat Renal Microsomes | This compound | 35.2 ± 4.4 nM | [5][6] |

| IC50 for 20-HETE Inhibition | Human Renal Microsomes | This compound | 8.9 ± 2.7 nM | [5][6] |

| Inhibition of VEGF-induced Angiogenesis | Rat Cornea Assay | This compound (20 µg) | 80-90% inhibition | [1][3] |

| Inhibition of FGF-2-induced Angiogenesis | Rat Cornea Assay | This compound | Significant reduction | [1][4] |

| Inhibition of EGF-induced Angiogenesis | Rat Cornea Assay | This compound | Significant reduction | [1][4] |

| Inhibition of Tumor-induced Angiogenesis | Rat Cornea Assay (U251 glioblastoma cells) | This compound (20 µg) | 70% reduction | [7] |

| Tumor Growth Inhibition | Triple Negative Breast Cancer Xenograft | This compound (10 mg/kg/day) | Complete inhibition in 30% of tumors after 21 days | [9] |

| Microvessel Density (MVD) Reduction | Triple Negative Breast Cancer Xenograft | This compound (21 days) | ~35% lower vWF positive areas | [9] |

Table 1: Summary of Quantitative Anti-Angiogenic Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin/EDTA solution

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent

-

DMSO

Procedure:

-

Culture HUVECs in EGM-2 supplemented with FBS.

-

Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight.[10]

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

-

Treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus (e.g., VEGF, 50 ng/mL). Include appropriate vehicle controls.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition compared to the control.

In Vitro Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM)

-

Matrigel or other basement membrane extract (BME)

-

96-well plates

-

This compound

-

Calcein AM (optional, for fluorescence imaging)

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.[11][12]

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[11][12]

-

Harvest HUVECs and resuspend them in EBM containing the desired concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).

-

Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.[12]

-

Incubate at 37°C for 4-18 hours.[12]

-

Visualize and photograph the tube formation using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Rat Cornea Angiogenesis Assay (In Vivo)

This in vivo assay assesses the anti-angiogenic effect of this compound in a living organism.

Materials:

-

Male Sprague-Dawley rats

-

Hydron (poly-hydroxyethyl methacrylate)

-

Sucralfate

-

Pro-angiogenic factor (e.g., VEGF, FGF-2)

-

This compound

-

Surgical instruments

-

Anesthetics

Procedure:

-

Prepare slow-release pellets containing the pro-angiogenic factor with or without this compound. This is typically done by mixing the compounds with Hydron and sucralfate.[13]

-

Anesthetize the rats.

-

Create a small pocket in the center of the rat cornea using a surgical blade.[13][14]

-

Implant the prepared pellet into the corneal pocket.[13][14]

-

After 5-7 days, anesthetize the rats again and examine the corneas under a dissecting microscope.

-

Quantify the angiogenic response by measuring the area of neovascularization, vessel length, and clock hours of limbal vessel involvement.[7]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Figure 2: this compound's impact on pro-angiogenic signaling pathways.

Figure 3: Experimental workflow for the in vitro tube formation assay.

Conclusion

This compound has demonstrated significant potential as an anti-angiogenic agent through its selective inhibition of 20-HETE synthesis. The comprehensive data presented in this guide, from its molecular mechanism and quantitative efficacy to detailed experimental protocols, underscore its value as a research tool and a potential therapeutic candidate. Further investigation into the clinical applications of this compound is warranted to fully realize its potential in treating angiogenesis-dependent diseases.

References

- 1. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF signaling pathway | Abcam [abcam.com]

- 9. This compound, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

The Physiological Role of CYP4A Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cytochrome P450 4A (CYP4A) family of enzymes are monooxygenases renowned for their critical role in the ω-hydroxylation of fatty acids. This technical guide provides an in-depth exploration of the physiological functions of CYP4A enzymes, with a particular focus on their primary product, 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule. This document delves into the intricate signaling pathways modulated by CYP4A activity, presents quantitative data on enzyme kinetics and physiological effects, and offers detailed experimental protocols for the study of these enzymes and their metabolites.

Core Functions and Physiological Significance

CYP4A enzymes are integral to lipid metabolism, converting arachidonic acid to 20-HETE.[1][2] This bioactive lipid plays a pivotal role in regulating vascular tone, renal function, and angiogenesis. Dysregulation of the CYP4A/20-HETE system has been implicated in the pathophysiology of several cardiovascular and renal diseases, including hypertension and endothelial dysfunction.

Role in the Cardiovascular System

In the vasculature, 20-HETE is a potent vasoconstrictor, contributing to the regulation of blood pressure.[3][4] It acts on vascular smooth muscle cells to promote contraction and has been shown to be involved in vascular remodeling.[5] Furthermore, 20-HETE influences endothelial function and can contribute to endothelial dysfunction by increasing oxidative stress.[6]

Role in the Renal System

Within the kidneys, CYP4A enzymes and 20-HETE play a dual role. 20-HETE contributes to the regulation of renal blood flow and tubular transport. It is involved in the myogenic response of renal arterioles and influences sodium reabsorption in the proximal tubule and the thick ascending limb of the loop of Henle.[1] Altered CYP4A expression and 20-HETE production in the kidney are associated with the development of hypertension.[1][7]

Role in Angiogenesis and Cancer

The CYP4A/20-HETE axis is also a key player in angiogenesis, the formation of new blood vessels. 20-HETE can promote endothelial cell proliferation, migration, and tube formation.[8] This pro-angiogenic activity has implications for both physiological processes, such as wound healing, and pathological conditions, including tumor growth and metastasis.[8]

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters of various CYP4A isoforms for the ω-hydroxylation of arachidonic acid.

| Enzyme | Species | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Catalytic Efficiency (Vmax/Km) | Reference |

| CYP4A11 | Human | Arachidonic Acid | 228 | 49.1 | 0.215 | [9] |

| CYP4F2 | Human | Arachidonic Acid | 24 | 7.4 | 0.308 | [9] |

| CYP4A1 | Rat | Arachidonic Acid | - | - | 947 (nM-1·min-1) | [10] |

| CYP4A2 | Rat | Arachidonic Acid | - | - | 72 (nM-1·min-1) | [10] |

| CYP4A3 | Rat | Arachidonic Acid | - | - | 22 (nM-1·min-1) | [10] |

Note: The catalytic efficiency for rat CYP4A isoforms was reported in different units.

Physiological Effects of 20-HETE

This table quantifies some of the key physiological effects of 20-HETE.

| Physiological Effect | Model System | 20-HETE Concentration/Treatment | Observed Effect | Reference |

| Vascular Smooth Muscle Cell Proliferation | Neonatal Rat VSMCs (R22D cells) | 5 µM | 34 ± 6% reduction in [3H]thymidine incorporation | [10] |

| Endothelial Progenitor Cell Adhesion | Human EPCs | Not specified | 40 ± 5.6% increase to fibronectin, 67 ± 10% increase to endothelial monolayer | [11] |

| Angiogenesis (in vivo) | Mouse Matrigel Plug Assay | EPCs | 3.6 ± 0.2-fold increase in angiogenesis (reduced by 20-HETE inhibition) | [11] |

| Vascular Remodeling | Cyp4a12 Transgenic Mice | Doxycycline induction | Media thickness: 23 ± 1 µm (vs. 16 ± 1 µm in control); Media/Lumen: 0.39 ± 0.04 (vs. 0.23 ± 0.02 in control) | [12] |

| Blood Pressure | Cyp4a12 Transgenic Mice | Doxycycline induction | 140 ± 4 mmHg (vs. 92 ± 5 mmHg in control) | [12] |

Changes in CYP4A Expression in Hypertension

The expression of CYP4A enzymes is altered in various models of hypertension.

| Model | Tissue | Change in Expression | Fold Change | Reference |

| Spontaneously Hypertensive Rat (SHR) | Kidney (cortex and outer medulla) | Increased CYP4A3 and CYP4A8 mRNA | 1.6-2-fold (CYP4A3), 1.4-1.7-fold (CYP4A8) | [1] |

| Dahl Salt-Sensitive Rat (on high salt diet) | Kidney (outer medulla) | Increased CYP4A1, 2, and 3 expression | 2-3-fold | [1] |

| Angiotensin II-infused Rat | Kidney (cortex and outer medulla) | Increased CYP4A protein and mRNA | Dose-dependent increase | [9] |

Signaling Pathways

20-HETE Synthesis and Action

CYP4A enzymes catalyze the conversion of arachidonic acid to 20-HETE, which can then act on various cellular targets.

Caption: Synthesis of 20-HETE from arachidonic acid by CYP4A enzymes.

GPR75 Signaling Pathway in Vascular Endothelial Cells

20-HETE has been shown to bind to the G protein-coupled receptor 75 (GPR75), initiating a signaling cascade that leads to various cellular responses.

Caption: 20-HETE signaling through GPR75 in endothelial cells.

Experimental Protocols

Measurement of CYP4A Activity in Liver Microsomes by LC-MS/MS

This protocol details the measurement of 20-HETE formation from arachidonic acid in liver microsomes.

1. Materials:

-

Rat liver microsomes

-

Arachidonic acid

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

20-HETE standard

-

Internal standard (e.g., d8-20-HETE)

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (C18)

2. Incubation:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.1-0.5 mg/mL protein) in potassium phosphate buffer.

-

Add arachidonic acid to the desired final concentration (e.g., 10-50 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

3. Sample Preparation:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of mobile phase.

-

Perform solid-phase extraction (SPE) for sample cleanup if necessary.

4. LC-MS/MS Analysis:

-

LC System: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: e.g., 0.3 mL/min.

-

MS/MS System: Operate in negative ion mode using multiple reaction monitoring (MRM).

-

20-HETE Transition: e.g., m/z 319.2 → 245.2

-

Internal Standard Transition: e.g., m/z 327.2 → 253.2

-

-

Quantify 20-HETE based on the peak area ratio to the internal standard against a standard curve.

Caption: Workflow for measuring CYP4A activity.

Rat Aortic Ring Assay for Vascular Reactivity

This ex vivo method assesses the effect of 20-HETE on vascular tone.[5][7][13][14]

1. Materials:

-

Male Wistar or Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

20-HETE

-

Wire myograph system

2. Aortic Ring Preparation:

-

Euthanize the rat and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering fat and connective tissue.

-

Cut the aorta into 2-3 mm wide rings.

3. Mounting and Equilibration:

-

Mount each aortic ring on the wires of the myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Gradually stretch the rings to an optimal resting tension (e.g., 1.5-2.0 g) and allow them to equilibrate for at least 60 minutes.

4. Experimental Procedure:

-

Assess the viability of the rings by contracting them with a high potassium solution (e.g., 60 mM KCl).

-

Test for endothelial integrity by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).

-

After washing and re-equilibration, construct a cumulative concentration-response curve to 20-HETE by adding increasing concentrations (e.g., 10-9 to 10-6 M) to the bath and recording the change in tension.

5. Data Analysis:

-

Express the contractile response to 20-HETE as a percentage of the maximal contraction induced by high potassium.

-

Calculate the EC50 value for 20-HETE.

Corneal Micropocket Angiogenesis Assay

This in vivo assay evaluates the pro-angiogenic effects of 20-HETE.[4][6][11][15][16]

1. Materials:

-

Male Sprague-Dawley rats

-

Hydron polymer

-

Sucralfate

-

20-HETE or a stable analog

-

Surgical microscope

-

Microsurgical instruments

2. Pellet Preparation:

-

Prepare a sterile solution of 20-HETE.

-

Mix the 20-HETE solution with sucralfate and Hydron polymer to form a paste.

-

Cast the paste into small pellets (e.g., 0.5 x 0.5 mm) and allow them to dry.

3. Surgical Procedure:

-

Anesthetize the rat.

-

Under a surgical microscope, create a small pocket in the corneal stroma, approximately 1-2 mm from the limbus.

-

Implant a 20-HETE-containing pellet into the pocket.

4. Assessment of Angiogenesis:

-

After a set period (e.g., 5-7 days), examine the cornea under a slit-lamp microscope.

-

Quantify the angiogenic response by measuring the length and density of new blood vessels growing from the limbal vasculature towards the pellet.

Conclusion

The CYP4A family of enzymes and their primary metabolite, 20-HETE, are crucial regulators of a wide array of physiological processes, particularly within the cardiovascular and renal systems. Understanding the intricate details of their function, the signaling pathways they modulate, and the methods to study them is paramount for advancing our knowledge in these areas and for the development of novel therapeutic strategies targeting diseases such as hypertension, endothelial dysfunction, and cancer. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation of quantitative data, detailed signaling pathways, and practical experimental protocols to facilitate further investigation into this important enzyme family.

References

- 1. Transfer of the CYP4A region of chromosome 5 from Lewis to Dahl S rats attenuates renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP4A2-induced hypertension is 20-hydroxyeicosatetraenoic acid- and angiotensin II-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.imrpress.com [article.imrpress.com]

- 7. Cytochrome P4504A genotype cosegregates with hypertension in Dahl S rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin II upregulates CYP4A isoform expression in the rat kidney through angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20-HETE inhibits the proliferation of vascular smooth muscle cells via transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 20-HETE regulates the angiogenic functions of human endothelial progenitor cells and contributes to angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Deep transcriptomic profiling of Dahl salt-sensitive rat kidneys with mutant form of Resp18 - PMC [pmc.ncbi.nlm.nih.gov]

HET0016: A Comprehensive Technical Guide to Target Enzyme Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target enzyme selectivity of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Selectivity Profile of this compound

This compound, chemically known as N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine, has been identified as a highly potent and selective inhibitor of the cytochrome P450 (CYP) enzymes responsible for the synthesis of 20-HETE.[1][2][3] Its selectivity has been evaluated against various CYP isoforms and other enzymes, demonstrating a significant therapeutic window. The following tables summarize the inhibitory activity of this compound across different enzyme targets and experimental systems.

Table 1: this compound Inhibition of 20-HETE Synthesis

| Target Enzyme/System | Species | IC50 (nM) | Reference |

| 20-HETE Formation (Renal Microsomes) | Rat | 35 ± 4 | [1] |

| 20-HETE Formation (Renal Microsomes) | Human | 8.9 ± 2.7 | [1][3] |

| Recombinant CYP4A1 | 17.7 | [4][5] | |

| Recombinant CYP4A2 | 12.1 | [4][5] | |

| Recombinant CYP4A3 | 20.6 | [4][5] |

Table 2: this compound Off-Target Inhibitory Activity

| Off-Target Enzyme | Species/System | IC50 (nM) | Reference |

| Epoxyeicosatrienoic Acid (EET) Formation | Rat Renal Microsomes | 2800 ± 300 | [1] |

| Cyclooxygenase (COX) Activity | Ram Seminal Vesicles | 2300 | [1] |

| CYP2C9 | Human | 3300 | [1][2] |

| CYP2D6 | Human | 83,900 | [1][2] |

| CYP3A4 | Human | 71,000 | [1][2] |

| CYP2C11 | 611 | [4][6] |

The data clearly indicates that this compound is a substantially more potent inhibitor of 20-HETE synthesis than of other related enzymes, with selectivity ratios often exceeding 100-fold.[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the synthesis of 20-HETE, a key signaling molecule involved in various physiological and pathological processes, including the regulation of vascular tone and inflammation.[8][9] By reducing 20-HETE levels, this compound can modulate downstream signaling cascades.

References

- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a N'-hydroxyphenylformamidine derivative this compound as a potent and selective 20-HETE synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of 20-HETE in Renal Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) derived metabolite of arachidonic acid, is a critical signaling molecule within the kidney. It exerts potent, and often opposing, effects on renal vasculature and tubular function, placing it at a crucial intersection of blood pressure regulation and kidney health. In the vasculature, 20-HETE is a powerful vasoconstrictor, contributing to the myogenic response and autoregulation of renal blood flow.[1][2][3] Conversely, in the renal tubules, it acts as a natriuretic agent, inhibiting sodium reabsorption and promoting its excretion.[4][5][6][7] This duality underlies its complex role in both the maintenance of normal renal hemodynamics and the pathogenesis of diseases such as hypertension, diabetic nephropathy, and polycystic kidney disease. This document provides an in-depth examination of the synthesis, signaling, and multifaceted functions of 20-HETE in the kidney, presenting key quantitative data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding for research and therapeutic development.

Synthesis and Metabolism of 20-HETE in the Kidney

20-HETE is the primary product of the ω-hydroxylation of arachidonic acid (AA), a reaction catalyzed by enzymes of the CYP4A and CYP4F families.[1][4][8] Within the kidney, these enzymes are strategically expressed in various segments, allowing for localized control of renal function.

-

Location of Synthesis: 20-HETE is produced in pre-glomerular arterioles, glomeruli, proximal convoluted tubules, and the thick ascending loop of Henle (TALH).[1][4][9] Notably, the rate of 20-HETE synthesis is segmented in the preglomerular vasculature, increasing as the arterial diameter decreases.[10]

-

Key Enzymes:

-

In Humans: CYP4A11 and CYP4F2 are the primary isoforms responsible for 20-HETE production in the kidney.[4]

-

In Rats: CYP4A1, CYP4A2, CYP4A3, and CYP4A8 are the main isoforms.[1][11] CYP4A1 is a major synthesizing isozyme, while CYP4A2 is more involved in hemodynamic responses and CYP4A3 in tubular responses.[1]

-

-

Regulation of Synthesis: The production of 20-HETE is modulated by various factors, including hormones (Angiotensin II, Endothelin-1), elevations in transmural pressure, and nitric oxide (NO), which tonically inhibits its synthesis.[2][3][4][6]

References

- 1. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 8. 20-HETE and EETs in Diabetic Nephropathy: A Novel Mechanistic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wellnessresources.com [wellnessresources.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for HET0016 Animal Dosing and Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. The following sections include a summary of dosing information, detailed experimental protocols for intravenous and intraperitoneal administration, and diagrams of a typical experimental workflow and the relevant signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies involving this compound administration in animal models.

| Parameter | Details | Animal Model | Reference |

| Intravenous (IV) Dose | 0.9 mg/kg (single dose) | Sprague-Dawley Rats (male, postnatal day 16-18) | [1] |

| 1 mg/kg (single dose) | Rats | [2] | |

| 10 mg/kg/day (5 days/week for 3 weeks) | BALB/c Mice (female, 4-5 weeks) | [3] | |

| Intraperitoneal (IP) Dose | 0.9 mg/kg (every 6 hours for 24 hours, following an initial IV dose) | Sprague-Dawley Rats (male, postnatal day 16-18) | [1] |

| 10 mg/kg | Rats | [4] | |

| Formulation | Complex with hydroxypropyl-β-cyclodextrin (HPβCD) to increase aqueous solubility.[2] | N/A | [2] |

| Plasma Half-life | Short biological half-life | Rats | [4] |

| Brain Penetration | This compound distributes into the brain.[4] | Rats | [4] |

| Efficacy | Reduced tumor volume and lung metastasis.[3] | BALB/c Mice | [3] |

| Neuroprotection, decreased edema, and increased cortical cerebral blood flow.[1] | Sprague-Dawley Rats | [1] | |

| Reduced lesion volume after middle cerebral artery occlusion.[4] | Rats | [4] |

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Rodents

This protocol details the preparation and intravenous administration of this compound, formulated with hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility.

1. Materials:

-

This compound (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine)

-

Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile, deionized water

-

Sterile 0.9% saline

-

Vortex mixer

-

Sonicator

-

Sterile syringes and needles (size appropriate for the animal model)

-

Animal restrainer

-

Heating pad

2. Preparation of this compound-HPβCD Formulation:

-

Prepare a 15% (w/v) solution of HPβCD in sterile, deionized water.

-

Add this compound to the HPβCD solution to achieve the desired final concentration (e.g., 1 mg/mL).

-

Vortex the mixture vigorously for 10-15 minutes.

-

Sonicate the solution in a water bath sonicator for 15-30 minutes, or until the solution is clear.

-

Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm sterile filter.

-

The final formulation can be diluted with sterile saline to the required concentration for injection.

3. Animal Preparation:

-

Acclimate the animals to the laboratory environment for at least one week prior to the experiment.

-

Weigh each animal on the day of the experiment to accurately calculate the dose.

-

For intravenous injection into the tail vein, warm the animal under a heat lamp or on a heating pad for a few minutes to dilate the tail veins.

-

Place the animal in an appropriate restrainer to secure it and expose the tail.

4. Intravenous Injection Procedure:

-

Swab the tail with 70% ethanol.

-

Visualize one of the lateral tail veins.

-

Using a sterile syringe with an appropriately sized needle (e.g., 27-30 gauge for mice), insert the needle into the vein at a shallow angle.

-

Once the needle is correctly positioned in the vein, a small flash of blood may be visible in the hub of the needle.

-

Slowly inject the this compound formulation. Monitor the injection site for any signs of swelling, which may indicate extravasation.

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

5. Post-Administration Monitoring:

-

Return the animal to its cage and monitor for any immediate adverse reactions.

-

Continue to monitor the animals at regular intervals as required by the experimental design.

-

Provide adequate food and water.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Rodents

This protocol describes the procedure for intraperitoneal injection of this compound.

1. Materials:

-

This compound formulation (as prepared in Protocol 1 or other suitable vehicle)

-

Sterile syringes and needles (size appropriate for the animal model, e.g., 23-25 gauge for rats)

-

70% ethanol

2. Animal Preparation:

-

Weigh the animal to determine the correct injection volume.

-

Gently restrain the animal. For rats, one common method is to hold the animal with its head tilted slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.

3. Intraperitoneal Injection Procedure:

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the skin and through the abdominal wall into the peritoneal cavity.

-

Before injecting, gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.

-

If the aspiration is clear, inject the this compound solution smoothly.

-

Withdraw the needle and return the animal to its cage.

4. Post-Administration Monitoring:

-

Observe the animal for any signs of distress or discomfort immediately after the injection.

-

Monitor the animals according to the experimental timeline.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Signaling Pathway

This compound is a known inhibitor of 20-HETE synthesis. While its direct interaction with the PI3K/Akt pathway has not been fully elucidated, studies suggest that by reducing 20-HETE levels, this compound can indirectly modulate this pathway, which is critical for cell survival, proliferation, and angiogenesis.

References

- 1. Intravenous formulation of N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine (this compound) for inhibition of rat brain 20-hydroxyeicosatetraenoic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the mechanism of 20-hydroxyeicosatetraenoic acid in retinal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HET0016 in a Stroke Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

HET0016 is a potent and selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive eicosanoid produced from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2][3] In the context of stroke, 20-HETE has been identified as a significant contributor to the pathophysiology of ischemic brain injury. It is a potent vasoconstrictor of cerebral arteries and has been implicated in promoting endothelial dysfunction, inflammation, and oxidative stress, all of which exacerbate neuronal damage following a stroke.[4][5][6]

Elevated levels of 20-HETE have been observed in both animal models of stroke and in patients who have had a stroke, and these increased levels are associated with a poorer prognosis.[4][5] Consequently, the inhibition of 20-HETE synthesis presents a promising therapeutic strategy for mitigating the deleterious effects of ischemic stroke. This compound has been demonstrated to be neuroprotective in various preclinical stroke models by reducing infarct volume, improving cerebral blood flow, and attenuating the inflammatory response.[7][8][9] These application notes provide a detailed overview of the use of this compound in a rat model of stroke, including experimental protocols and a summary of expected outcomes.

Mechanism of Action

In ischemic stroke, the disruption of blood flow to the brain triggers a cascade of detrimental events. One key pathway involves the increased production of 20-HETE, which leads to vasoconstriction, thereby further reducing cerebral blood flow to the ischemic and peri-infarct regions.[4][10] 20-HETE also contributes to the generation of reactive oxygen species (ROS) and promotes inflammation, both of which contribute to neuronal cell death.[11][12]

This compound acts by selectively inhibiting the CYP4A and CYP4F enzymes responsible for 20-HETE synthesis.[13] By blocking the production of 20-HETE, this compound helps to restore cerebral blood flow, reduce oxidative stress, and dampen the inflammatory response in the ischemic brain.[7][13] This multifaceted mechanism of action contributes to its neuroprotective effects and the subsequent reduction in stroke-related brain damage.[7][11]

Mechanism of this compound in Ischemic Stroke.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of stroke.

Table 1: Effect of this compound on Infarct Volume

| Animal Model | This compound Dose | Administration Route | Timing of Administration | Infarct Volume Reduction vs. Vehicle | Reference |

| Rat (MCAO) | 10 mg/kg | Intraperitoneal (i.p.) | Before 90 min MCAO | 84% | [7] |

| Rat (t-MCAO) | 0.1 mg/kg | Intravenous (i.v.) | Just before reperfusion | 65% | [8] |

| Rat (t-MCAO) | 1.0 mg/kg | Intravenous (i.v.) | Just before reperfusion | 65% | [8] |

Table 2: Effect of this compound on Cerebral Blood Flow (CBF)

| Animal Model | This compound Dose | Administration Route | Timing of Administration | Effect on CBF | Reference |

| Rat (MCAO) | 10 mg/kg | Intraperitoneal (i.p.) | Before 90 min MCAO | Attenuated the decrease in CBF | [7] |

| Rat (MCAO) | 1 mg/kg | Intravenous (i.v.) | 30 min before CBF measurement | Significantly increased in the peri-infarct cortex | [14] |

| Rat | 1 mg/kg | Intravenous (i.v.) | N/A | Increased surface and deep cortical CBF | [2] |

Experimental Protocols

The following are detailed protocols for the use of this compound in a rat model of middle cerebral artery occlusion (MCAO), a commonly used model of ischemic stroke.

Protocol 1: Intraperitoneal Administration of this compound Prior to MCAO

Objective: To assess the neuroprotective effect of this compound when administered prophylactically.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., 10% lecithin solution)[13]

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for MCAO

-

4-0 nylon suture with a silicon-coated tip[15]

-

Laser Doppler flowmeter

-

2,3,5-triphenyl-tetrazolium-chloride (TTC) stain

Procedure:

-

Animal Preparation: Acclimatize rats for at least 3 days before the experiment. Fast the animals overnight with free access to water.

-

This compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 90 minutes prior to the induction of MCAO.[7]

-

Anesthesia and Surgery: Anesthetize the rat using isoflurane. Perform the MCAO surgery using the intraluminal filament method.[15] Briefly, expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert the silicon-coated nylon suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirmation of Occlusion: Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion of the MCA.

-

Reperfusion: After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.[7]

-

Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Monitor the animal for any signs of distress.

-

Outcome Assessment (24 hours post-MCAO):

-

Neurological Deficit Scoring: Assess neurological function using a standardized scoring system (e.g., Bederson's score).

-

References

- 1. The protective effect of this compound on brain edema and blood-brain barrier dysfunction after cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 20-HETE-promoted cerebral blood flow autoregulation is associated with enhanced pericyte contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 20-HETE inhibition on infarct volume and cerebral blood flow after transient middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 10. Frontiers | Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct [frontiersin.org]

- 11. Upregulation of 20-HETE Synthetic Cytochrome P450 Isoforms by Oxygen–Glucose Deprivation in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment with the cytochrome P450 ω-hydroxylase inhibitor this compound attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Increase of 20-HETE synthase after brain ischemia in rats revealed by PET study with 11C-labeled 20-HETE synthase-specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

HET0016: Application Notes and Protocols for Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HET0016 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a signaling molecule implicated in cancer progression.[1][2] In the context of breast cancer, this compound has emerged as a valuable research tool for investigating tumorigenesis, metastasis, and angiogenesis.[3] It primarily exerts its effects by inhibiting cytochrome P450 (CYP) enzymes, particularly those in the CYP4A and CYP4F families, which are responsible for 20-HETE production.[3] Additionally, this compound has been shown to target CYP4Z1, an enzyme overexpressed in breast cancer that promotes cancer stem cell-like properties.[4] These application notes provide a comprehensive overview of this compound's use in breast cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.

Mechanism of Action

This compound's anti-cancer activity in breast cancer models stems from its ability to modulate multiple signaling pathways:

-

Inhibition of 20-HETE Synthesis: this compound is a highly selective inhibitor of the enzymes that synthesize 20-HETE.[1] 20-HETE is known to promote tumor growth, angiogenesis, and metastasis by acting as a second messenger for various growth factors.[3] By reducing 20-HETE levels, this compound can attenuate these pro-cancerous processes.

-

Targeting CYP4Z1 and Cancer Stemness: this compound has been identified as an inhibitor of CYP4Z1, a cytochrome P450 enzyme highly expressed in breast cancer.[4] CYP4Z1 is implicated in promoting the stemness of breast cancer cells, which contributes to tumor initiation, metastasis, and therapy resistance.[4][5] this compound's inhibition of CYP4Z1 leads to a reduction in breast cancer stem cell markers and their functional capabilities.[4]

-

Modulation of Pro-Angiogenic Factors: this compound treatment has been shown to decrease the expression of several pro-angiogenic factors, thereby inhibiting the formation of new blood vessels that supply tumors.[3]

-

Impact on the PI3K/Akt Signaling Pathway: The effects of this compound on reducing tumor cell migration and invasion have been linked to the PI3K/Akt signaling pathway.[6]

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in various breast cancer research studies.

Table 1: Inhibitory Activity of this compound

| Parameter | System | IC50 Value | Reference |

| 20-HETE Formation | Rat Renal Microsomes | 35.2 ± 4.4 nM | [1] |

| 20-HETE Formation | Human Renal Microsomes | 8.9 ± 2.7 nM | [1] |

| CYP4Z1 Inhibition | Recombinant Human CYP4Z1 | ~15 µM | [7] |

Table 2: In Vivo Efficacy of this compound in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)

| Treatment Group | Tumor Volume Reduction (vs. Control) | Statistical Significance | Reference |

| This compound (10 mg/kg) - Early Treatment | Significant inhibition at all time points | p < 0.05 | [3] |

| This compound (10 mg/kg) - Delayed Treatment | Significant inhibition at all time points | p < 0.05 | [3] |

Table 3: Effect of this compound on Angiogenesis and Proliferation Markers in MDA-MB-231 Xenografts

| Marker | This compound Treatment Effect (vs. Control) | Time Point | Statistical Significance | Reference |

| vWF (MVD) | ~35% decrease | 21 days | p < 0.005 | [8] |

| Ki-67 | Significant decrease in early treatment groups | 21 days | p < 0.001 | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound in breast cancer research are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 4,000-6,000 cells/well in 100 µL of complete medium.[10]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

-

After incubation, add 10 µL of MTT solution to each well.[11]

-

Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Mix gently to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol describes the detection of key proteins in the PI3K/Akt pathway in breast cancer cells treated with this compound.

Materials:

-

Breast cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[3]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12]

-

Wash the membrane three times with TBST.[12]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

-

Wash the membrane three times with TBST.[12]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.[2]

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of triple-negative breast cancer.

Materials:

-

MDA-MB-231 breast cancer cells

-

Female immunodeficient mice (e.g., BALB/c nude mice)

-

Matrigel

-

This compound

-

Vehicle control (e.g., sterile saline or appropriate solvent)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 1 x 10^6 cells in 200 µL into the mammary fat pad of each mouse.[13]

-

-

Treatment:

-

Tumor Measurement:

-

Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Endpoint:

-

Continue treatment for a predetermined period (e.g., 3-4 weeks).[3]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Mammosphere Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of breast cancer stem-like cells.

Materials:

-

Breast cancer cells

-

This compound

-

Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, heparin, and insulin)

-

Ultra-low attachment plates

-

Trypsin-EDTA

Procedure:

-

Prepare a single-cell suspension of breast cancer cells.

-

Seed the cells at a low density (e.g., 1,000-10,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.[14][15]

-

Add different concentrations of this compound or a vehicle control to the wells.

-

Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator without disturbing them.[16]

-

Count the number of mammospheres (spherical, non-adherent cell clusters) formed in each well under a microscope.

-

Calculate the mammosphere forming efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

For serial passaging, collect the primary mammospheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions.[16]

Immunohistochemistry (IHC) for Ki-67

This protocol is for detecting the proliferation marker Ki-67 in tumor tissues from the in vivo study.

Materials:

-

Paraffin-embedded tumor sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., serum-free protein block)

-

Primary antibody (anti-Ki-67)

-

Biotinylated secondary antibody

-

ABC reagent

-

DAB chromogen

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking buffer.

-

Incubate the sections with the primary anti-Ki-67 antibody.

-

Wash and incubate with the biotinylated secondary antibody.[17]

-

Wash and incubate with the ABC reagent.[17]

-

Develop the signal with DAB chromogen.[17]

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.[17]

-

Dehydrate the sections and mount with a coverslip.

-

-

Analysis:

-

Quantify the percentage of Ki-67-positive cells by counting stained nuclei in multiple high-power fields.

-

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound in breast cancer.

Caption: Experimental workflow for this compound in breast cancer research.

References

- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]